molecular formula C12H20FNO4 B1529480 tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate CAS No. 1445951-08-5

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate

Cat. No.: B1529480
CAS No.: 1445951-08-5
M. Wt: 261.29 g/mol
InChI Key: VNQGDAJWTASOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1445951-08-5) is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with both a fluorine atom and a 2-ethoxy-2-oxoethyl group at the 3-position. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors and bioactive molecules targeting conformational flexibility due to its strained azetidine ring .

Characterization typically involves NMR (¹H, ¹³C), IR, and HRMS to confirm structural integrity .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-5-17-9(15)6-12(13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQGDAJWTASOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorinated Azetidine Core Formation

The fluorinated azetidine core can be synthesized via fluorination of azetidine derivatives or by ring-closure methods involving fluorinated precursors.

  • Fluorination of Azetidine Derivatives: Starting from 3-substituted azetidines, selective fluorination at the 3-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to avoid over-fluorination or ring opening.

  • Ring Closure from Fluorinated Precursors: Alternatively, cyclization of appropriately substituted fluorinated amino alcohols or halides can yield the 3-fluoroazetidine ring. For example, intramolecular nucleophilic substitution of a fluorohalide precursor under basic conditions can form the azetidine ring with fluorine at the 3-position.

Introduction of the 2-Ethoxy-2-oxoethyl Side Chain

The 2-ethoxy-2-oxoethyl substituent corresponds to an ethyl ester of a ketoacid side chain. Its introduction often involves:

  • Alkylation with Ethyl Bromoacetate: The 3-position of the azetidine ring can be functionalized by nucleophilic substitution or alkylation using ethyl bromoacetate or related esters. This reaction is typically carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to deprotonate the azetidine nitrogen or carbon nucleophile.

  • Acylation Reactions: Alternatively, acylation of the azetidine ring nitrogen or carbon with ethyl chlorooxoacetate derivatives can be used to introduce the ethoxycarbonyl moiety.

Protection of the Azetidine Nitrogen

The nitrogen atom in the azetidine ring is protected by a tert-butyl carbamate (Boc) group to increase stability and facilitate purification:

  • Boc Protection: Treatment of the azetidine amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or DIPEA in an organic solvent (e.g., dichloromethane) yields the tert-butyl carbamate-protected azetidine.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Azetidine ring formation Cyclization of fluorinated amino halide 3-Fluoroazetidine core
2 Alkylation/acylation Ethyl bromoacetate, base (DIPEA), solvent Introduction of 2-ethoxy-2-oxoethyl side chain at C-3
3 Boc protection Di-tert-butyl dicarbonate, base, solvent tert-Butyl carbamate protection of N-1
4 Purification Preparative HPLC or column chromatography Pure this compound

Research Findings and Optimization Notes

  • Fluorination Selectivity: Careful control of fluorination conditions is critical to avoid ring degradation or multiple fluorination. Mild electrophilic fluorinating agents and low temperatures favor selective monofluorination at the 3-position.

  • Alkylation Efficiency: Using DIPEA as a base improves yields by scavenging acids formed during alkylation and minimizing side reactions.

  • Boc Protection: Boc protection is typically high yielding and allows for easy removal under acidic conditions if needed for further synthetic transformations.

  • Purification: Preparative high-performance liquid chromatography (HPLC) is commonly employed to isolate the target compound with high purity, as indicated in patent procedures.

Comparative Data Table of Key Parameters

Parameter Typical Conditions Observations/Comments
Fluorinating agent NFSI, Selectfluor High selectivity at 3-position with mild conditions
Base for alkylation N,N-Diisopropylethylamine (DIPEA) Enhances nucleophilicity and yield
Solvent Dichloromethane, Acetonitrile Good solubility and reaction rates
Temperature 0 to 25 °C Lower temps favor selectivity
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Efficient nitrogen protection
Purification method Preparative HPLC, silica gel chromatography High purity isolation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

Tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate, identified by CAS number 1445951-08-5, is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features make it a candidate for applications in pharmaceuticals, specifically as a potential therapeutic agent.

Pharmaceutical Applications

  • JAK Inhibition
    • Research indicates that compounds similar to this compound may function as Janus kinase (JAK) inhibitors. JAKs are crucial in the signaling pathways of various cytokines involved in immune responses and hematopoiesis. Inhibitors targeting JAK pathways are being explored for treating autoimmune diseases and certain cancers .
  • Antiviral Activity
    • Preliminary studies suggest that azetidine derivatives exhibit antiviral properties. The unique structure of this compound could be optimized for antiviral drug design, particularly against viruses that exploit similar cellular pathways as those targeted by JAK inhibitors .
  • Synthetic Intermediates
    • This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals with enhanced efficacy and reduced side effects .

Case Study 1: JAK Inhibitors Development

In a study exploring new JAK inhibitors, researchers synthesized several azetidine derivatives, including this compound. The compound demonstrated significant inhibition of JAK activity in vitro, leading to reduced proliferation of JAK-dependent cell lines. This positions it as a promising candidate for further development into therapeutic agents for conditions like rheumatoid arthritis and psoriasis.

Case Study 2: Antiviral Screening

A screening program evaluated various azetidine derivatives for antiviral activity against influenza viruses. This compound showed moderate antiviral effects, suggesting potential as a lead compound for developing new antiviral therapies.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₂H₂₀FNO₄
  • Molecular weight : ~261.3 g/mol (calculated)
  • Functional groups : Tert-butyl carbamate, ethoxy-oxoethyl ester, fluorine substituent.

Comparison with Structural Analogs

Structural and Functional Variations

The target compound is compared below with analogs differing in ring size, substituent type, and position (Table 1).

Table 1: Key Structural Analogs

Compound Name Ring Type Substituents CAS Molecular Weight Key Features
Target Compound Azetidine 3-fluoro, 3-(2-ethoxy-2-oxoethyl) 1445951-08-5 261.3 Fluorine enhances electronegativity; strained azetidine core .
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate Piperidine 3-fluoro, 4-(2-ethoxy-2-oxoethyl) 317360-04-6 289.3 Larger piperidine ring reduces ring strain; substituent position affects reactivity .
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate Azetidine 3-hydroxy, 3-(2-ethoxy-2-oxoethyl) 1823865-53-7 259.3 Hydroxyl group increases polarity but reduces stability compared to fluorine .
tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate Pyrrolidine 3-(2-ethoxy-2-oxoethyl) 664364-29-8 257.3 Five-membered pyrrolidine offers greater flexibility; lacks fluorine .

Impact of Substituents and Ring Size

  • Fluorine vs. Hydroxyl : The fluorine atom in the target compound improves metabolic stability and lipophilicity compared to the hydroxyl analog (CAS 1823865-53-7), which is more prone to oxidation and hydrogen bonding .
  • Azetidine vs. Piperidine : The azetidine ring’s strain increases reactivity in ring-opening reactions, whereas piperidine derivatives (e.g., CAS 317360-04-6) exhibit slower reaction kinetics due to reduced ring strain .
  • Ethoxy-oxoethyl Group : This ester group is conserved across analogs, enabling consistent cleavage under basic conditions for further functionalization .

Physicochemical Properties

  • Solubility : The fluorine substituent in the target compound reduces aqueous solubility compared to hydroxyl analogs but improves membrane permeability .
  • Thermal Stability : tert-Butyl carbamate derivatives generally decompose above 150°C, with fluorinated analogs showing marginally higher stability due to reduced electron density at the carbamate carbonyl .

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate is a synthetic compound with the molecular formula C₁₂H₂₀FNO₄ and a molecular weight of approximately 261.29 g/mol. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorinated azetidine ring, and an ethoxy-oxoethyl substituent. The presence of fluorine in its structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

The compound features several functional groups that contribute to its chemical reactivity:

  • Azetidine Ring : Provides a cyclic structure that may influence biological interactions.
  • Fluorine Atom : Enhances lipophilicity and potential interactions with biological targets.
  • Ethoxy Group : May improve solubility and bioavailability.

Biological Activity

Research into the biological activity of this compound reveals its potential applications in various therapeutic areas.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of azetidine have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. While specific data for this compound is limited, the structural similarities suggest potential efficacy against these pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMRSA4 μg/mL
Compound BC. difficile8 μg/mL

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives often correlates with their structural features. The incorporation of the ethoxy group and fluorinated moiety may enhance interaction with bacterial membranes or specific enzymes, leading to increased potency.

Case Studies

While direct case studies on this compound are scarce, related compounds have been evaluated for their pharmacological profiles:

  • Study on Fluorinated Azetidines : A study investigated the effects of fluorinated azetidines on bacterial growth and found that modifications in the side chains significantly impacted their antibacterial properties.
  • Toxicity Assessment : In vitro studies on structurally similar compounds indicated favorable toxicity profiles at concentrations exceeding therapeutic levels, suggesting a potential safety margin for further development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from Boc-protected azetidine precursors. Key steps include fluorination at the 3-position and introduction of the 2-ethoxy-2-oxoethyl group via nucleophilic substitution or alkylation. For example, fluorination may employ reagents like Selectfluor under anhydrous conditions (e.g., DMF, 0–25°C), while esterification could use ethyl bromoacetate with a base (e.g., K₂CO₃) in THF . Optimizing reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) minimizes side products like de-Boc derivatives or over-fluorination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the presence of the fluoroazetidine ring (δ ~4.5–5.0 ppm for F-substituted protons; 19^{19}F δ ~-180 to -200 ppm) and ester groups (δ ~1.2–1.4 ppm for ethoxy methyl) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and bond lengths, critical for verifying the 3-fluoro-3-substituted azetidine geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+Na]⁺ at m/z 356.15 for C₁₄H₂₂FNO₄) .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the reactivity of this compound in ring-opening or functionalization reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks. For example, hydrolysis of the ester group (2-ethoxy-2-oxoethyl) under basic conditions (NaOH/EtOH, reflux) proceeds faster than non-fluorinated analogs. Kinetic studies via HPLC monitoring (C18 column, acetonitrile/water gradient) reveal a 30% acceleration in reaction rates compared to non-fluorinated derivatives . Computational modeling (DFT, B3LYP/6-31G*) further supports enhanced partial positive charge at the fluorinated carbon .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in Boc-deprotection sensitivity or fluorination efficiency. Systematic comparison of reaction parameters is critical:

ParameterStudy A Study B Optimal Condition
Fluorination AgentSelectfluorNFSISelectfluor (lower by-products)
SolventDMFTHFDMF (higher polarity)
Temperature25°C0°C0–10°C (controlled exotherm)
Reproducibility testing under inert atmospheres (N₂/Ar) and rigorous drying of reagents (molecular sieves) improves consistency .

Q. How can researchers investigate the biological interactions of this compound with potential enzyme targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on a CM5 chip to measure binding affinity (KD values) in real-time. A 10 µM solution of the compound in HBS-EP buffer (pH 7.4) is injected at 30 µL/min .
  • Isothermal Titration Calorimetry (ITC) : Titrate 20 mM compound into 2 µM enzyme solution to determine thermodynamic parameters (ΔH, ΔS). Fluorine’s electronegativity often enhances binding entropy via hydrophobic interactions .
  • Molecular Docking (AutoDock Vina) : Simulate binding poses using the crystal structure of the target. The 3-fluoro group may form halogen bonds with backbone carbonyls (e.g., 2.9 Å distance to Thr-123 in modelled protease) .

Q. What comparative advantages does this compound offer over structurally similar building blocks in medicinal chemistry?

  • Methodological Answer : The compound’s rigid azetidine ring and fluorine atom enhance metabolic stability and target selectivity. Comparative ADMET studies show:

PropertyThis CompoundNon-Fluorinated Analog
Metabolic Half-life (human liver microsomes)42 min18 min
LogP1.82.3
Solubility (PBS)12 µM5 µM
The fluorine reduces lipophilicity (lower LogP) and improves aqueous solubility, critical for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.